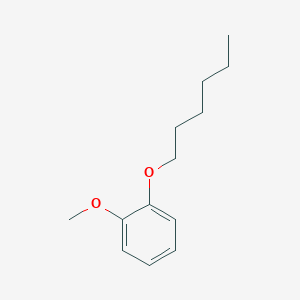
1-(Hexyloxy)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hexyloxy)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a hexyloxy group at the 1-position and a methoxy group at the 2-position. This compound is part of the larger family of substituted benzenes, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexyloxy)-2-methoxybenzene typically involves the alkylation of 2-methoxyphenol (guaiacol) with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
2-Methoxyphenol+Hexyl BromideK2CO3,Refluxthis compound+KBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hexyloxy)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid like iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Formation of 2-methoxybenzoic acid.
Reduction: Formation of hexylcyclohexanol.
Substitution: Formation of 1-(hexyloxy)-2-methoxy-4-nitrobenzene (nitration product).
Wissenschaftliche Forschungsanwendungen
1-(Hexyloxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 1-(Hexyloxy)-2-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hexyloxy and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, potentially affecting its bioavailability and activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Butyloxy)-2-methoxybenzene
- 1-(Octyloxy)-2-methoxybenzene
- 1-(Hexyloxy)-4-methoxybenzene
Comparison: 1-(Hexyloxy)-2-methoxybenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and physical properties. Compared to 1-(Butyloxy)-2-methoxybenzene, the longer hexyl chain increases its hydrophobicity and potential interactions with lipid membranes. In contrast, 1-(Octyloxy)-2-methoxybenzene has an even longer alkyl chain, which may further enhance these properties but also affect its solubility in aqueous environments.
Eigenschaften
CAS-Nummer |
162281-33-6 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-hexoxy-2-methoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-8-11-15-13-10-7-6-9-12(13)14-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI-Schlüssel |
YPFXXBXZPAPRRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


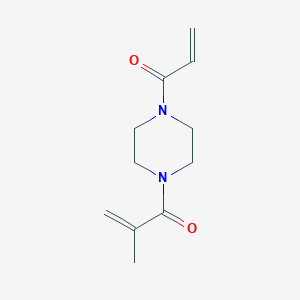
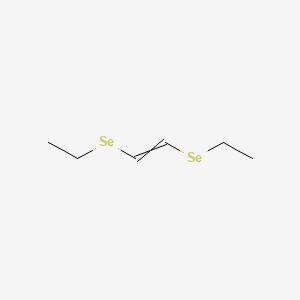
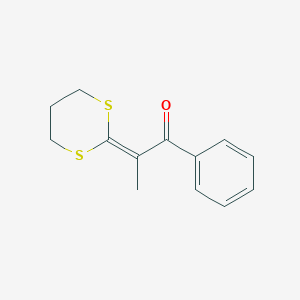
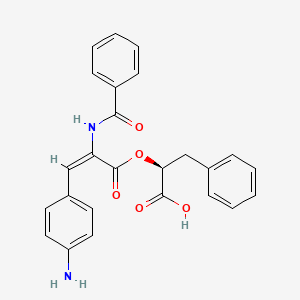
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
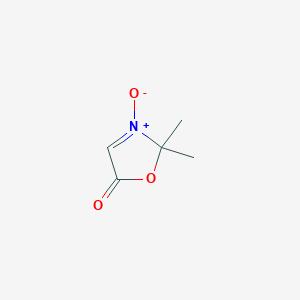
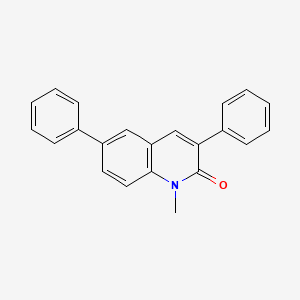
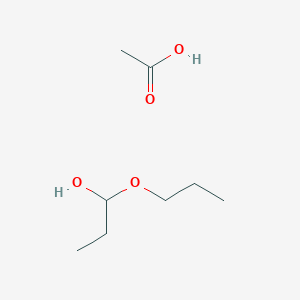
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
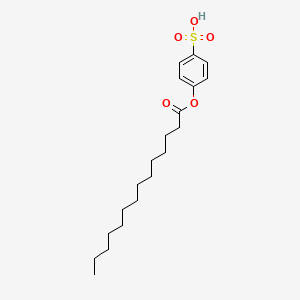


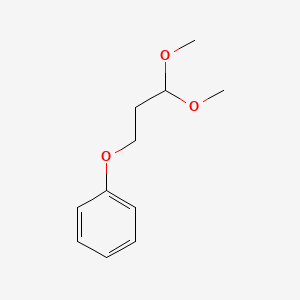
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
